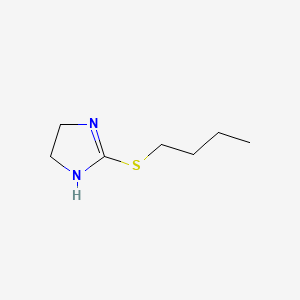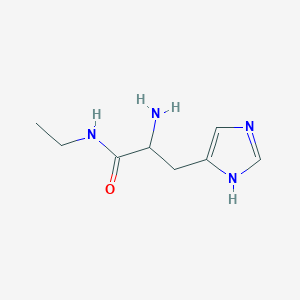![molecular formula C18H16ClN5O B12127178 5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B12127178.png)
5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a methylphenyl group, and a pyridin-3-ylmethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Pyridin-3-ylmethylamino Group: This step involves the reaction of the intermediate compound with pyridin-3-ylmethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-N-(4-methylphenyl)-2-aminopyrimidine-4-carboxamide
- 5-chloro-N-(4-methylphenyl)-2-(pyridin-2-ylmethyl)amino]pyrimidine-4-carboxamide
- 5-chloro-N-(4-methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-4-carboxamide
Uniqueness
5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethylamino group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H16ClN5O |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
5-chloro-N-(4-methylphenyl)-2-(pyridin-3-ylmethylamino)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H16ClN5O/c1-12-4-6-14(7-5-12)23-17(25)16-15(19)11-22-18(24-16)21-10-13-3-2-8-20-9-13/h2-9,11H,10H2,1H3,(H,23,25)(H,21,22,24) |
InChI-Schlüssel |
AZDAXPDFVXMNOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-Dimethoxyphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12127097.png)
![N-(3-chloro-4-methylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127104.png)



![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B12127125.png)
![N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127126.png)
![12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12127135.png)
![(2E)-2-(4,4,6,9-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12127145.png)

amine](/img/structure/B12127154.png)


![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12127170.png)
